OmpX protein - 134632-13-6

OmpX protein

Catalog Number: EVT-1522130
CAS Number: 134632-13-6
Molecular Formula: C7H18Cl2N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

OmpX is primarily sourced from Escherichia coli, but it has also been identified in other Gram-negative bacteria such as Enterobacter cloacae. It is classified under the category of outer membrane proteins, which are integral to the bacterial membrane and play crucial roles in nutrient transport and environmental interaction. OmpX is notable for its relatively simple structure, which makes it an ideal model for studying protein folding and stability .

Synthesis Analysis

Methods of Synthesis

The synthesis of OmpX typically involves recombinant DNA technology. The gene encoding OmpX is cloned into expression vectors such as pET3b, allowing for high-level expression in E. coli. The process begins with the transformation of competent E. coli cells with plasmids containing the ompX gene. Induction of protein expression is usually achieved by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium when the cells reach an appropriate optical density .

Technical Details

  • Expression Conditions: Cells are grown in Luria-Bertani (LB) medium at 37°C until they reach an optical density of 0.5, followed by overnight incubation at room temperature post-induction.
  • Protein Isolation: Inclusion bodies containing OmpX are harvested through centrifugation and lysed using a French pressure cell. The crude protein extract can then be analyzed without extensive purification steps .
Molecular Structure Analysis

Structure of OmpX

OmpX possesses a β-barrel structure typical of outer membrane proteins, which facilitates its function as a pore or channel through the membrane. Studies have shown that OmpX traverses the membrane with a slight tilt (approximately 7.3°), aligning its hydrophobic regions with the lipid bilayer's thickness .

Data on Molecular Structure

The crystal structure of OmpX has been resolved, revealing details about its folding and stability under various conditions. Notably, mutations such as His100→Asn have been shown to enhance crystal quality for X-ray analysis, providing deeper insights into its structural properties .

Chemical Reactions Analysis

Reactions Involving OmpX

OmpX participates in several biochemical reactions, primarily related to its role as a channel protein. It interacts with lipopolysaccharides (LPS) in the outer membrane, facilitating transport processes across the bacterial membrane . Additionally, studies have indicated that proteolytic cleavage can occur at specific sites within the OmpX structure, affecting its functionality and stability .

Technical Details on Reactions

  • Proteolytic Cleavage: Research has identified protealysin as a protease capable of cleaving OmpX, which can influence its biological activity and interactions within the bacterial cell envelope .
  • Interaction with LPS: Molecular dynamics simulations have demonstrated how OmpX interacts with LPS molecules, which are critical for maintaining membrane integrity and functionality .
Mechanism of Action

Process Overview

The mechanism of action for OmpX involves its ability to form channels that allow for selective permeability across the bacterial outer membrane. This function is crucial for nutrient uptake and waste expulsion.

Data Supporting Mechanism

Studies have shown that alterations in the expression levels of OmpX can significantly affect biofilm formation and virulence factors in Escherichia coli. For example, overexpression of OmpX compensates for defects in biofilm formation under osmotic stress conditions . This suggests that OmpX not only serves structural roles but also participates actively in cellular signaling and adaptation processes.

Physical and Chemical Properties Analysis

Physical Properties

OmpX is a small protein with a molecular weight typically around 17 kDa. Its structure allows it to integrate into lipid bilayers effectively.

Chemical Properties

The protein exhibits characteristics typical of integral membrane proteins, including hydrophobic regions that interact favorably with lipid molecules. Its stability can be influenced by environmental factors such as pH and ionic strength.

Relevant Data or Analyses

  • Extinction Coefficient: The extinction coefficient for OmpX has been calculated to be 34,840 M⁻¹cm⁻¹, which aids in quantifying protein concentrations during analytical procedures .
  • Stability Studies: Research has indicated that prolonged exposure to denaturing agents like urea can lead to irreversible modifications affecting protein folding and stability .
Applications

Scientific Uses

OmpX serves as a valuable model system for studying outer membrane proteins due to its relatively simple structure and ease of expression. Its applications include:

  • Biotechnological Applications: The loops of OmpX have potential uses in biotechnological applications due to their ability to interact with various substrates.
  • Therapeutic Targets: Understanding OmpX's structure and function can lead to developing new therapeutic strategies targeting bacterial infections.
  • Protein Folding Studies: As a model system, OmpX facilitates research into protein folding mechanisms and stability under different conditions .
Structural Characterization of OmpX

Crystal and NMR Structural Insights

Eight-Stranded Antiparallel β-Barrel Architecture

OmpX from Escherichia coli adopts a compact transmembrane fold characterized by an eight-stranded antiparallel β-barrel. This architecture forms a cylindrical structure with approximate dimensions of 20 Å in diameter and 32 Å in height, embedding within the bacterial outer membrane. The β-strands are connected by short periplasmic turns (PL1–PL3) and longer extracellular loops (EL1–EL4), creating an "inverse micelle" configuration where polar residues face the barrel interior and hydrophobic residues orient toward the lipid environment. This topology was resolved at 1.9 Å resolution via X-ray crystallography and validated in phospholipid bilayers and micelles using solution and solid-state NMR techniques [1] [4]. A defining feature is the "all-next-neighbor" hydrogen-bonding pattern, where each strand bonds exclusively to adjacent strands, forming an extended network stabilized by highly conserved residues. This arrangement creates a rigid scaffold resistant to deformation, as confirmed by the high-quality electron density maps and well-dispersed NMR resonances [3] [10].

Extracellular Loop Dynamics and β-Sheet Protrusions

Four extracellular loops in OmpX (EL1–EL4) exhibit conformational plasticity while maintaining a protruding β-sheet motif. Unlike the conserved transmembrane barrel, these loops show low sequence homology across bacterial species but form a dynamic functional interface. EL2 and EL3 contain solvent-exposed residues (e.g., Met18, Met21) that facilitate interactions with host proteins. Structural analyses reveal that these loops collectively create an elongated β-sheet "edge" extending ~50 Å above the membrane plane, serving as a recognition surface for host cell adhesion and immune evasion. NMR relaxation studies in bicelles and nanodiscs indicate microsecond-millisecond dynamics in EL3, suggesting adaptive binding mechanisms [1] [3] [6].

Membrane-Embedded Aromatic and Hydrophobic Girdles

Two girdles of aromatic residues (Phe, Tyr, Trp) encircle OmpX’s outer surface at the lipid-water interface. The "upper" girdle near the extracellular face and "lower" girdle toward the periplasm anchor the protein within the bilayer via hydrophobic and cation-π interactions with lipid tails. Mutagenesis studies confirm that these residues act as structural determinants:

  • Aromatic deletion mutants show 50% reduced refolding efficiency
  • Trp→Ala substitutions impair membrane insertionAdditionally, a continuous ribbon of aliphatic residues (Val, Leu, Ile) below the girdles integrates into the hydrophobic membrane core, reducing lateral diffusion and stabilizing barrel orientation. This dual-girdle architecture is conserved in proteobacterial OmpX homologs [1] [8] [10].

Table 1: Key Structural Parameters of OmpX

ParameterValueDetermination MethodFunctional Implication
Strand Number8X-ray/NMRDefines minimal functional barrel
Barrel Height32 ÅX-ray crystallographySpans hydrophobic bilayer core
Extracellular ExtensionUp to 50 ÅCryo-EMHost-pathogen interaction interface
Aromatic Girdles2 (Trp/Phe/Tyr clusters)Solid-state NMRMembrane anchoring
Conserved H-Bonds12 intra-barrelMD simulationsMechanical stability

Electrostatic Core and Stability Determinants

Salt-Bridge Clusters and Hydrogen-Bonding Networks

Three salt-bridge clusters within OmpX’s core form an "electrostatic zipper" that significantly enhances stability. In dodecylphosphocholine micelles, mutation of charged residues (e.g., Glu53→Ala, Arg138→Ala) reduces unfolding free energy (ΔG°U) by 8.5 kJ/mol. These clusters—composed of paired acidic (Asp, Glu) and basic (Arg, Lys) residues—create a Coulombic network that mirrors the hydrophobic core of soluble proteins. Key interactions include:

  • Cluster 1: Asp47-Arg109 salt bridge
  • Cluster 2: Glu53-Arg138 interaction
  • Cluster 3: Asp65-Lys72 pairingThis network stabilizes the β-barrel against lateral compression and enables refolding after thermal or chemical denaturation [2] [10].

Thermal Unfolding and SDS-PAGE Stability Assays

OmpX exhibits exceptional stability, with a melting temperature (Tm) of 75°C in lauryldimethylamine oxide (LDAO) detergent. Methionine residues in extracellular loops critically modulate stability: A Met→Leu triple mutant (M18L/M21L/M118L) shows:

  • 40% decrease in ΔG°U (from 42.3 to 33.8 kJ/mol)
  • Loss of two-state unfolding cooperativity
  • Appearance of a stable unfolding intermediateSDS-PAGE assays reveal that wild-type OmpX refolds efficiently (>90%) in diverse mimetics (nanodiscs, bicelles, DMPC vesicles), while the Met-less mutant aggregates in all conditions. This demonstrates that surface-exposed methionines contribute to kinetic stability through poorly understood packing or lipid interactions [8].

Table 2: Stability Parameters of OmpX Variants

VariantΔG°U (kJ/mol)Tm (°C)Unfolding CooperativityRefolding Efficiency (%)
Wild-Type (H100N)42.3 ± 1.575.0 ± 0.5Two-state>90
M18L/M21L/M118L33.8 ± 2.167.4 ± 1.0Three-state<60
D47A/R109A35.1 ± 1.869.2 ± 0.8Two-state75

Properties

CAS Number

134632-13-6

Product Name

OmpX protein

Molecular Formula

C7H18Cl2N2

Synonyms

OmpX protein

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